Defluoro Linezolid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

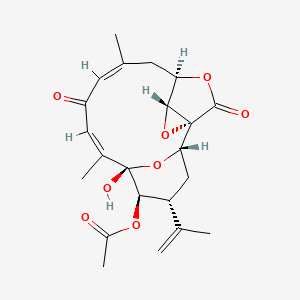

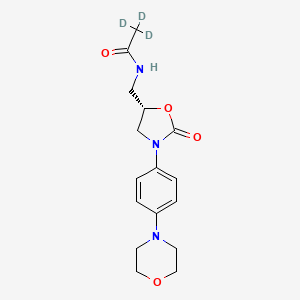

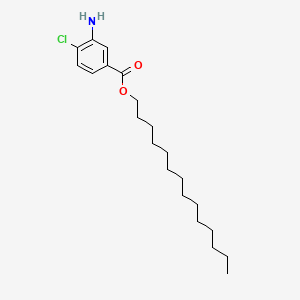

Defluoro Linezolid-d3 is a chemical compound with the molecular formula C16H18D3N3O4 and a molecular weight of 322.37 . It is a stable isotope and is not considered hazardous . It is a white solid and is a labelled analogue of Defluoro Linezolid, a defluorinated impurity of Linezolid .

Molecular Structure Analysis

The molecular structure of Defluoro Linezolid-d3 consists of 16 carbon atoms, 18 hydrogen atoms, 3 deuterium atoms, 3 nitrogen atoms, and 4 oxygen atoms . The InChIKey for this compound is LEUDKGFPUHLJBJ-VSLDJYOXSA-N .Physical And Chemical Properties Analysis

Defluoro Linezolid-d3 is a white solid with a molecular weight of 322.37 . It is a stable isotope .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Defluoro Linezolid-d3 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of linezolid. It serves as an internal standard in mass spectrometry to ensure accurate quantification of linezolid levels in biological samples .

Therapeutic Drug Monitoring (TDM)

In clinical settings, Defluoro Linezolid-d3 aids in therapeutic drug monitoring, particularly for patients with varying degrees of renal function or those at risk of linezolid toxicity. It helps in adjusting dosages to achieve optimal therapeutic levels while minimizing side effects .

Analytical Chemistry

Defluoro Linezolid-d3 is a key component in developing high-throughput analytical methods for determining linezolid concentrations in human plasma. Its stable isotopic label ensures precision in direct analysis in real-time mass spectrometry (DART-MS/MS) .

Bioanalytical Method Development

Researchers employ Defluoro Linezolid-d3 in the development of bioanalytical assays. It is particularly useful in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for measuring linezolid and its metabolites in serum .

Drug-Resistant Bacterial Treatment

Defluoro Linezolid-d3 plays a crucial role in studying the treatment of multidrug-resistant bacterial infections, such as tuberculosis. It helps in understanding the pharmacodynamics of linezolid and in developing population pharmacokinetic models .

Clinical Therapeutic Drug Monitoring

In therapeutic drug monitoring, Defluoro Linezolid-d3 is used to tailor linezolid therapy for individual patients. It assists in achieving the desired drug exposure to improve patient outcomes and reduce the risk of adverse drug reactions .

Medical Research

Medical research leverages Defluoro Linezolid-d3 in the development of new therapeutic strategies, such as biodegradable microspheres for targeted drug delivery to the lungs, potentially reducing systemic side effects .

Pharmaceutical Studies

Pharmaceutical studies use Defluoro Linezolid-d3 to investigate the safety profile of linezolid, especially in patients taking antidepressants. It helps in assessing the risk of serotonin syndrome and other adverse drug reactions .

Wirkmechanismus

Target of Action

Defluoro Linezolid-d3, like its parent compound Linezolid, primarily targets aerobic Gram-positive bacteria . Its main target is the 23S ribosomal RNA of the 50S subunit . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Defluoro Linezolid-d3 exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Linezolid-d3 is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA of the 50S subunit, it inhibits the formation of the 70S initiation complex . This disruption prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and reproduction .

Pharmacokinetics

Linezolid is known to have good bioavailability and is distributed widely in the body . It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of Defluoro Linezolid-d3’s action is the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, it disrupts protein synthesis, which is essential for bacterial survival . This makes it effective against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae .

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUDKGFPUHLJBJ-VSLDJYOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Defluoro Linezolid-d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]imino]- (9CI)](/img/no-structure.png)